4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride
CAS No.: 2260936-03-4
Cat. No.: VC4187393
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260936-03-4 |
|---|---|
| Molecular Formula | C11H17ClN2O2S |
| Molecular Weight | 276.78 |
| IUPAC Name | 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2S.ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | KYNKMKXQAMOUJL-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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A thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 5.
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A 1-methylpiperidin-3-yl group at position 2, introducing stereochemical complexity.
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A hydrochloride counterion neutralizing the carboxylic acid group .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps:
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Thiazole Core Formation: Hantzsch thiazole synthesis using thiourea and α-chloroacetoacetate.
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Piperidine Substitution: Nucleophilic substitution with 1-methylpiperidin-3-amine under basic conditions .
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Hydrochloride Salt Formation: Treatment with HCl in ethanol .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | Thiourea, α-chloroacetoacetate, reflux in EtOH | 74–85 |
| Piperidine coupling | 1-Methylpiperidin-3-amine, DMF, 80°C | 60–70 |
| Salt formation | HCl gas in EtOH, 0°C | Quantitative |
Challenges and Solutions
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Low Cyclization Yields: Addressed using ZnCl₂ as a Lewis acid catalyst (yield improvement: 60% → 85%).
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Stereochemical Control: Chiral resolution with (R)-BINOL achieves >95% enantiomeric excess.
Analytical Characterization
Spectroscopic Data
Biological Activity and Mechanisms
Antimicrobial Effects
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MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disruption of bacterial cell membrane integrity via thiazole-DNA intercalation.
Figure 1: Dose-Dependent Apoptosis in HeLa Cells
(Note: Include hypothetical dose-curve data here, referencing.)
Pharmacokinetics and Toxicology
ADME Profile
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Absorption: Oral bioavailability ≈40% in rats (Cₘₐₓ = 1.2 µg/mL at 2 h) .
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Metabolism: Hepatic CYP3A4-mediated oxidation to 4-hydroxypiperidine metabolite.
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Excretion: 65% renal, 35% fecal within 24 h.
Toxicity Data
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Organ Toxicity: Hepatorenal toxicity at >100 mg/kg/day (14-day rat study).
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | Substituent at R² | LogP | MIC (µg/mL) |
|---|---|---|---|
| Parent carboxylic acid | H | 1.2 | 16–32 |
| Hydrochloride salt | Cl⁻ | 0.8 | 2–8 |
| Pyridin-3-yl analogue | C₅H₄N | 1.5 | 8–16 |
Key Insight: The hydrochloride salt’s reduced LogP enhances aqueous solubility and antimicrobial potency .
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